9-(4-ETHOXYPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE
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Overview
Description
9-(4-Ethoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique bicyclic structure, which includes a chromene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a one-pot reaction involving secondary amides and acyl chlorides. An iridium-catalyzed mild formal condensation reaction is typically employed for this purpose . The reaction conditions are mild, and the method is scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound involves the use of high-throughput synthesis techniques to ensure consistent yield and purity. The process typically includes the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
9-(4-Ethoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered chemical properties.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
9-(4-Ethoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it has been shown to suppress the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-(2-Chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Uniqueness
Compared to similar compounds, 9-(4-ethoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one exhibits unique chemical properties due to the presence of the ethoxy and methyl substituents. These substituents enhance its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-23-15-6-4-14(5-7-15)21-11-17-18(24-12-21)9-8-16-13(2)10-19(22)25-20(16)17/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBGKMVBDOWWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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